molecular formula C20H18N2O5S3 B2628013 2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid CAS No. 1025013-52-8

2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid

Cat. No. B2628013
M. Wt: 462.55
InChI Key: ULMQOLXBKPUMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid is a useful research compound. Its molecular formula is C20H18N2O5S3 and its molecular weight is 462.55. The purity is usually 95%.
BenchChem offers high-quality 2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cyclization Applications Research has been conducted on the synthesis and cyclization of compounds bearing structural similarities to the specified chemical, focusing on creating novel molecules with potential therapeutic applications. The reaction of methyl- and methoxyaminobenzenethiols with acrylic acid, leading to the formation of various benzothiazepin-4(5H)-ones and their derivatives, exemplifies the chemical's relevance in synthesizing heterocyclic compounds with potential biological activities (Rutkauskas, Kantminienė, & Beresnevieius, 2008).

Antimicrobial and Antioxidant Properties Studies on novel lignan derivatives, including structural motifs similar to the specified compound, have revealed promising antimicrobial and antioxidant properties. The Stobbe condensation approach was utilized to synthesize compounds screened for their antimicrobial and antioxidant activities, highlighting the chemical's potential in developing new antimicrobial agents (Raghavendra, Renuka, Kumar, & Shashikanth, 2017).

Anticancer Activity Research into arylidene pyruvic acids motif in synthesizing new thiopyrano[2,3-d]thiazoles has demonstrated potential biological activities, including anticancer effects. The hetero-Diels-Alder reaction of 5-arylidene-4-thioxo-2-thiazolidinones with arylidene pyruvic acids yielded compounds evaluated for anticancer activity, indicating the structural framework's relevance in medicinal chemistry applications (Lozynskyi, Zimenkovsky, Nektegayev, & Lesyk, 2015).

Material Science Applications The molecular structure of the specified compound suggests its utility in material science, particularly in creating polymers and small molecules for electronic applications. For instance, the synthesis of copolymers for high-efficiency polymer solar cells showcases the potential of thiophene-containing compounds in developing materials for renewable energy technologies (Qin, Li, Li, Du, Veit, Schleiermacher, Andersson, Bo, Liu, Inganäs, Wuerfel, & Zhang, 2009).

properties

IUPAC Name

2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S3/c1-6(19(25)26)22-17(23)11-7-5-8(12(11)18(22)24)14-10(7)13(9-3-2-4-28-9)15-16(29-14)21-20(27)30-15/h2-4,6-8,10-14H,5H2,1H3,(H,21,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMQOLXBKPUMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C4C3C(C5=C(S4)NC(=O)S5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid

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